Ethyl 4-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetyl)piperazine-1-carboxylate
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Overview
Description
ETHYL 4-[2-({7-OXO-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)ACETYL]PIPERAZINE-1-CARBOXYLATE is a complex organic compound featuring a triazolopyrimidine core
Preparation Methods
The synthesis of ETHYL 4-[2-({7-OXO-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)ACETYL]PIPERAZINE-1-CARBOXYLATE typically involves multiple stepsReaction conditions may include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their respective reduced forms.
Scientific Research Applications
ETHYL 4-[2-({7-OXO-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)ACETYL]PIPERAZINE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but it is believed to modulate key biological processes .
Comparison with Similar Compounds
ETHYL 4-[2-({7-OXO-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)ACETYL]PIPERAZINE-1-CARBOXYLATE can be compared with other triazolopyrimidine derivatives. Similar compounds include:
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: Studied for their antimicrobial properties
Properties
Molecular Formula |
C17H24N6O4S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
ethyl 4-[2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H24N6O4S/c1-3-5-12-10-13(24)18-15-19-20-16(23(12)15)28-11-14(25)21-6-8-22(9-7-21)17(26)27-4-2/h10H,3-9,11H2,1-2H3,(H,18,19,24) |
InChI Key |
WINMWQDTLZVKLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)N3CCN(CC3)C(=O)OCC |
Origin of Product |
United States |
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